1-[2-(3-bromophenoxy)ethyl]piperidine oxalate
Overview
Description
1-[2-(3-bromophenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05249 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantiomeric Resolution and Simulation Studies
- Application in Chiral Analysis : Enantiomeric resolution and simulation studies have been conducted on similar bromophenyl-piperidine derivatives, demonstrating the potential of these compounds in chiral chromatography and analysis. The research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column showcases the significance of such compounds in resolving enantiomers, which is crucial for pharmaceutical research and development (Ali et al., 2016).
Novel Copolymers Synthesis
- Polymer Chemistry : The creation of novel copolymers from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates indicates the use of bromophenyl-piperidine derivatives in the development of new polymeric materials. This research points to the versatility of such compounds in enhancing material properties, which could find applications in various industrial sectors (Kharas et al., 2016).
Anticancer Agent Development
- Biological Evaluation for Anticancer Properties : Synthesis and evaluation of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, including structures similar to the specified compound, have shown potential anticancer properties. This research underscores the potential of bromophenyl-piperidine derivatives in medicinal chemistry, particularly in designing new anticancer drugs (Yamali et al., 2016).
Advanced Material Synthesis
- Synthesis of Advanced Materials : The synthesis of novel trisubstituted ethylenes, including oxy ring-substituted octyl phenylcyanoacrylates, illustrates the application of bromophenyl-piperidine derivatives in creating advanced materials. These findings could be pivotal for various applications, including coatings, adhesives, and other polymer-based products (Zeidan A. et al., 2021).
Oxidative Kinetics Study
- Environmental Science and Technology : Research on the oxidative kinetics of bromophenols by nonradical activation of peroxydisulfate in the presence of carbon nanotubes indicates the potential environmental applications of similar compounds in water treatment and pollutant degradation processes (Guan et al., 2017).
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15;3-1(4)2(5)6/h4-6,11H,1-3,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUARTNNDYETLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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